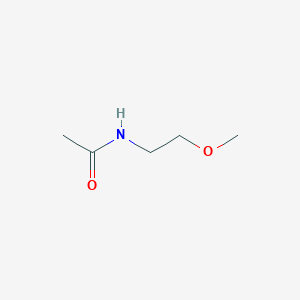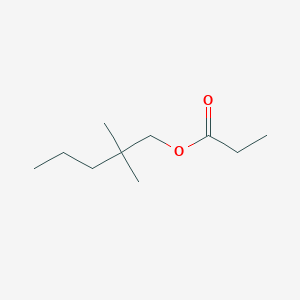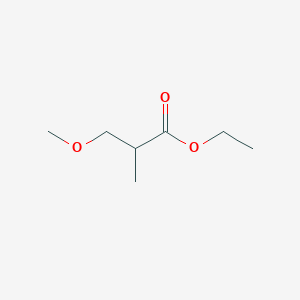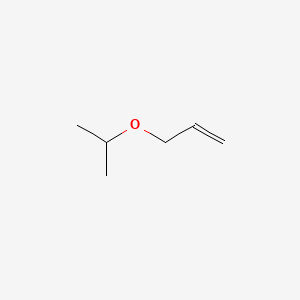
Molybdenum--platinum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–platinum (1/1) is a compound that consists of equal parts molybdenum and platinum. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Molybdenum is a transition metal with high melting points and excellent resistance to heat and wear, while platinum is a noble metal known for its catalytic properties and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/1) can be synthesized through various methods. One common approach involves the deposition of platinum nanoparticles onto molybdenum substrates. This can be achieved through hydrothermal methods, where molybdenum disulfide is modified with platinum nanoparticles . Another method involves the use of powder metallurgy, where molybdenum and platinum powders are mixed and subjected to high temperatures and pressures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of molybdenum–platinum (1/1) often involves the use of advanced techniques such as magnetron sputtering, where platinum is deposited onto molybdenum surfaces under vacuum conditions . This method ensures a uniform distribution of platinum on the molybdenum substrate, enhancing the compound’s catalytic properties.
化学反応の分析
Types of Reactions: Molybdenum–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can react with oxygen at high temperatures to form molybdenum trioxide (MoO3) . Platinum, on the other hand, can undergo oxidation and reduction reactions, making it an excellent catalyst for various chemical processes .
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/1) include oxygen, hydrogen, and halogens. These reactions typically occur under high-temperature conditions, which facilitate the formation of the desired products .
Major Products Formed: The major products formed from reactions involving molybdenum–platinum (1/1) include molybdenum oxides and platinum oxides. These products are valuable in various industrial applications, including catalysis and material science .
科学的研究の応用
Molybdenum–platinum (1/1) has numerous scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are crucial for water splitting and hydrogen production . In biology and medicine, molybdenum–platinum (1/1) compounds are explored for their potential anticancer properties, particularly in platinum-based chemotherapy . In industry, this compound is used in the production of high-performance supercapacitors and other energy storage devices .
作用機序
The mechanism of action of molybdenum–platinum (1/1) involves its catalytic properties. Platinum acts as a catalyst by facilitating the adsorption and desorption of reactants on its surface, thereby lowering the activation energy required for chemical reactions . Molybdenum, on the other hand, enhances the compound’s stability and resistance to wear, making it suitable for high-temperature applications .
類似化合物との比較
Similar Compounds: Similar compounds to molybdenum–platinum (1/1) include other molybdenum-based alloys and platinum-based catalysts. Examples include molybdenum disulfide (MoS2), molybdenum trioxide (MoO3), and platinum-rhodium alloys .
Uniqueness: What sets molybdenum–platinum (1/1) apart from similar compounds is its unique combination of properties from both molybdenum and platinum. This compound offers excellent catalytic performance, high stability, and resistance to wear, making it highly valuable in various scientific and industrial applications .
特性
CAS番号 |
12033-27-1 |
|---|---|
分子式 |
MoPt |
分子量 |
291.03 g/mol |
IUPAC名 |
molybdenum;platinum |
InChI |
InChI=1S/Mo.Pt |
InChIキー |
ZMCCBULBRKMZTH-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)





![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)


